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molecular formula C8H8F3N B1271948 4-Methyl-2-(trifluoromethyl)aniline CAS No. 87617-23-0

4-Methyl-2-(trifluoromethyl)aniline

Cat. No. B1271948
M. Wt: 175.15 g/mol
InChI Key: JPPWLYYUBCTQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04749813

Procedure details

100 g of iron fillings are heated to 95° C. in 300 ml of water, 5 ml of hydrochloric acid and 5 ml of dioxane in a stirred vessel, and 57 g of 2-nitro-5-methylbenzotrifluoride are added dropwise in the course of about 1 hour. The mixture is stirred for a further 2 hours, and a distillation is then carried out using steam. The organic material extracted with dichloromethane and re-distilled. 42 g (boiling point: 92°-95° C./20 mbar) of 2-trifluoromethyl-4-methylaniline are obtained.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O1CCOCC1.[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:12]=1[C:18]([F:21])([F:20])[F:19])([O-])=O>O.[Fe]>[F:19][C:18]([F:20])([F:21])[C:12]1[CH:13]=[C:14]([CH3:17])[CH:15]=[CH:16][C:11]=1[NH2:8]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
57 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C)C(F)(F)F
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
100 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
a distillation
EXTRACTION
Type
EXTRACTION
Details
The organic material extracted with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
re-distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=C(N)C=CC(=C1)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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